molecular formula C6H3F2IO B6198802 2,6-difluoro-3-iodophenol CAS No. 2091451-98-6

2,6-difluoro-3-iodophenol

Cat. No.: B6198802
CAS No.: 2091451-98-6
M. Wt: 255.99 g/mol
InChI Key: FFVQXNVBVPXDQV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodophenol is an aromatic organic compound . It has a molecular formula of C6H3F2IO and an average mass of 255.989 Da . It is a building block used in various chemical reactions .


Synthesis Analysis

The synthesis of 2,6-difluorophenols involves a regioselective difunctionalization process . This process includes a Pummerer-based [3,3] sigmatropic dearomatization to generate 2,4-cyclohexadienone, followed by a Michael addition of a nucleophile, and finally, the liberation of HF for rearomatization .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with iodine and fluorine substituents. The iodine atom is attached at the 3rd position, while the fluorine atoms are attached at the 2nd and 6th positions of the phenol ring .

Scientific Research Applications

2,6-difluoro-3-iodophenol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in enzymatic reactions. It has also been used to study the mechanism of action of various drugs and drug delivery systems. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs.

Mechanism of Action

2,6-difluoro-3-iodophenol has been used to study the mechanism of action of various drugs and drug delivery systems. It has been found to inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, this compound has been found to bind to receptors, such as opioid receptors, which are involved in drug action.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, and to bind to receptors involved in drug action. In addition, this compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 2,6-difluoro-3-iodophenol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is easy to synthesize and is stable under a wide range of conditions. However, there are some limitations to the use of this compound in laboratory experiments. It is a halogenated compound and can be toxic if not handled properly. In addition, it can be difficult to obtain consistent results when using this compound in laboratory experiments.

Future Directions

There are several potential future directions for the use of 2,6-difluoro-3-iodophenol in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the biochemical and physiological effects of various drugs. In addition, this compound could be used to investigate the mechanism of action of various drugs and drug delivery systems. Finally, this compound could be used to develop new methods for the synthesis of other halogenated phenols.

Synthesis Methods

2,6-difluoro-3-iodophenol can be synthesized from the reaction of 2,6-difluorophenol and iodomethane in the presence of a base, such as pyridine or triethylamine. The reaction is carried out at room temperature in a solvent such as dichloromethane. The reaction yields this compound as a white solid.

Safety and Hazards

2,6-Difluoro-3-iodophenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly sealed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-difluoro-3-iodophenol involves the conversion of 2,6-difluorophenol to 2,6-difluoro-3-nitrophenol, followed by reduction of the nitro group to an amino group, and finally iodination of the amino group to yield the target compound.", "Starting Materials": [ "2,6-difluorophenol", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Hydrogen iodide", "Potassium iodide" ], "Reaction": [ "Step 1: Nitration of 2,6-difluorophenol with nitric acid and sodium nitrite in the presence of sodium hydroxide to yield 2,6-difluoro-3-nitrophenol.", "Step 2: Reduction of the nitro group in 2,6-difluoro-3-nitrophenol to an amino group using hydrogen gas and palladium on carbon catalyst.", "Step 3: Iodination of the amino group in the resulting compound with hydrogen iodide and potassium iodide to yield 2,6-difluoro-3-iodophenol." ] }

2091451-98-6

Molecular Formula

C6H3F2IO

Molecular Weight

255.99 g/mol

IUPAC Name

2,6-difluoro-3-iodophenol

InChI

InChI=1S/C6H3F2IO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H

InChI Key

FFVQXNVBVPXDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)I

Purity

95

Origin of Product

United States

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